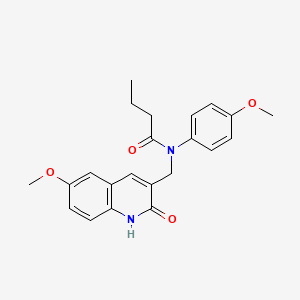
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide, also known as BDA-366, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide is not fully understood, but studies have shown that it inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins. Inhibition of HSP90 can lead to the degradation of client proteins that are involved in cell growth and survival, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide for lab experiments is its potency. This compound has been shown to be highly effective at inhibiting the activity of HSP90, which makes it a valuable tool for studying the role of HSP90 in various biological processes. However, one of the limitations of this compound is its toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide. One area of research could focus on developing more potent analogs of this compound that are less toxic and more effective at inhibiting the activity of HSP90. Another area of research could focus on developing new applications for this compound in the treatment of other diseases. Finally, research could focus on understanding the mechanism of action of this compound in more detail, which could lead to the development of new drugs that target HSP90.
Synthesis Methods
The synthesis of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide involves a series of chemical reactions. The starting material for the synthesis is 2,5-dichlorobenzenesulfonamide, which is reacted with benzylamine to form N-benzyl-2,5-dichlorobenzenesulfonamide. This compound is then reacted with N-methylacetamide in the presence of a catalyst to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[[2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O4S/c23-17-8-11-19(24)20(12-17)32(30,31)27(13-15-4-2-1-3-5-15)14-21(28)26-18-9-6-16(7-10-18)22(25)29/h1-12H,13-14H2,(H2,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQLOUHKZSOXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

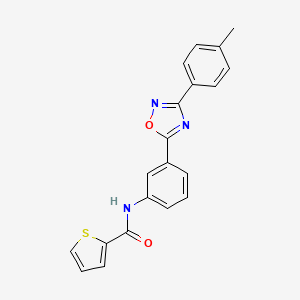
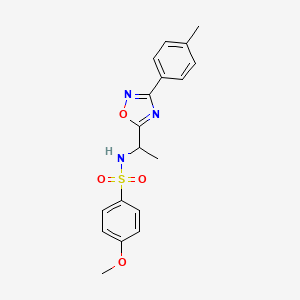

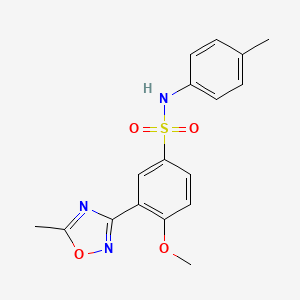

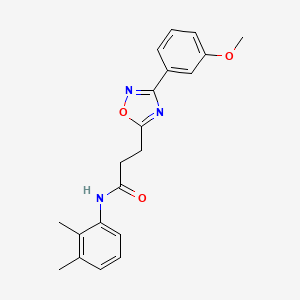
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702416.png)
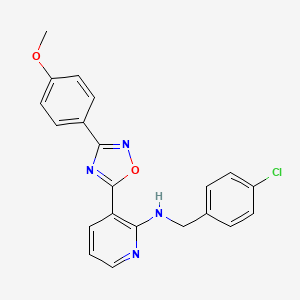
![N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7702438.png)
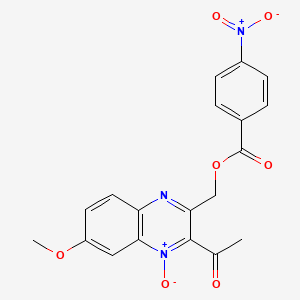
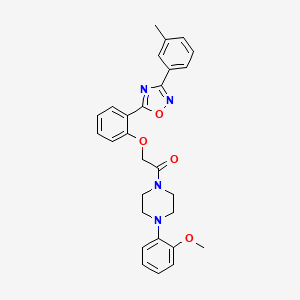
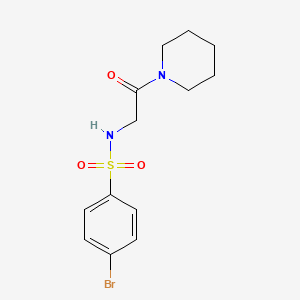
![N-(4-butylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702465.png)
